molecular formula C11H15BrN2O2 B7874833 (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B7874833
M. Wt: 287.15 g/mol
InChI Key: CWRRCCNWNPRNRM-UHFFFAOYSA-N
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Description

(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS 1156693-42-3) is a high-purity brominated aromatic carbamate meeting a specification of NLT 97% . With a molecular formula of C11H15BrN2O2 and a molecular weight of 287.15 g/mol, it serves as a critical synthetic intermediate in pharmaceutical research and development, particularly for the construction of active pharmaceutical ingredients (APIs) . The compound's molecular structure, featuring a bromine atom and a protected amino group (tert-butyl carbamate), makes it a versatile building block. The bromine atom is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aromatic and heteroaromatic groups . Meanwhile, the Boc (tert-butoxycarbonyl) group acts as a temporary protecting group for the amine, which can be readily removed under mild acidic conditions to reveal the free amine for subsequent reactions, including amide bond formation . This combination of features provides researchers with a valuable scaffold for the synthesis of complex molecules, including kinase inhibitors and antimicrobial agents . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

tert-butyl N-(4-amino-2-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRRCCNWNPRNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition with Boc Anhydride

The tert-butoxycarbonyl (Boc) group is introduced to 2-nitro-4-bromoaniline via nucleophilic addition using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) serves as a base to deprotonate the amine, facilitating Boc protection at the para position relative to the nitro group. For example, reaction of 2-nitro-4-bromoaniline (1 eq) with Boc anhydride (1.3 eq) in DCM at 0°C yields tert-butyl 2-nitro-4-bromophenylcarbamate (2) with 91% efficiency. Spectral confirmation includes 1H^1H-NMR resonances at δ 9.15 (s, NH) and 1.38 (s, Boc CH3_3), alongside HRMS data (m/z 238.23).

Solvent and Base Optimization

Comparative studies demonstrate that THF outperforms DCM in Boc protection when paired with NaH, achieving 82% yield for tert-butyl (4-bromophenyl)carbamate. Saturated sodium bicarbonate aqueous phases enhance isolation purity during workup, minimizing side reactions.

Nitro Group Reduction to Amino Functionality

Hydrazine-Mediated Reduction

The nitro group in tert-butyl 2-nitro-4-bromophenylcarbamate (2) is reduced to an amine using hydrazine hydrate (N2_2H4_4·H2_2O) in methanol under reflux. FeCl3_3 (0.00625 eq) catalyzes the reaction, achieving tert-butyl 2-amino-4-bromophenylcarbamate (3) in 71% yield after 3 hours. Post-reduction, 1H^1H-NMR confirms aromatic proton shifts (δ 6.82–7.42) and Boc group retention (δ 1.37).

Catalytic Hydrogenation Alternatives

Palladium on charcoal (10% Pd/C) in ethanol enables nitro reduction at 80°C, though this method is less prevalent due to competing debromination risks.

Crystallization and Purification Protocols

Solvent-Dependent Recrystallization

Crude tert-butyl carbamates are purified via column chromatography (30–40% ethyl acetate/hexane) or recrystallization from hot ethyl acetate/heptane mixtures. For instance, tert-butyl (4-bromophenyl)carbamate forms white crystals upon cooling in heptane, with a melting point of 101–103°C.

Yield Optimization Across Steps

StepReactionConditionsYield (%)
1Boc ProtectionDCM, TEA, 0°C → RT91
2Nitro ReductionN2_2H4_4, MeOH, FeCl3_371
3Suzuki CouplingPd(0), THF/H2_2O, 80°C68

Spectroscopic Characterization and Validation

1H^1H1H-NMR and 13C^{13}C13C-NMR Analysis

Critical NMR signals for tert-butyl 2-amino-4-bromophenylcarbamate (3) include:

  • 1H^1H-NMR (DMSO-d6_6): δ 6.82 (d, J = 7.8 Hz, 2H), 6.47 (d, J = 7.8 Hz, 2H), 1.37 (s, Boc CH3_3).

  • 13C^{13}C-NMR: δ 152.5 (C=O), 131.2 (C-Br), 79.5 (Boc C), 28.4 (Boc CH3_3).

High-Resolution Mass Spectrometry (HRMS)

HRMS of intermediate 2 confirms molecular ion [M+H]+^+ at m/z 238.23 (calc. 238.24), while final carbamate analogues (6a-k) exhibit masses aligning with theoretical values (±0.02 Da).

Challenges in Regioselective Synthesis

Achieving the 4-amino-2-bromo substitution pattern necessitates precise control over bromination and protection sequences. Current methods prioritize Boc protection prior to bromination to avoid steric hindrance, though direct routes remain underexplored in the literature.

Industrial-Scale Production Considerations

Catalytic System Recyclability

Fe3_3O4_4@MCM-41@Zr-piperazine nanocatalysts enable Boc protection with 82% yield and three reuse cycles without significant activity loss.

Cost-Effective Solvent Selection

Replacing DCM with ethyl acetate reduces environmental impact while maintaining 85% efficiency in large-scale Boc protections .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), leading to the formation of azido or thiocyanato derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.

    Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of nitro or nitroso derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), dimethylformamide (DMF) as solvent, reaction temperature around 80°C.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature to 50°C.

    Oxidation: Potassium permanganate (KMnO4) in water, hydrogen peroxide (H2O2) in acetic acid, reaction temperature around 60°C.

Major Products Formed

    Azido Derivative: (4-Azido-2-bromo-phenyl)-carbamic acid tert-butyl ester.

    Thiocyano Derivative: (4-Thiocyanato-2-bromo-phenyl)-carbamic acid tert-butyl ester.

    Reduced Product: (4-Amino-phenyl)-carbamic acid tert-butyl ester.

    Oxidized Products: (4-Nitro-2-bromo-phenyl)-carbamic acid tert-butyl ester, (4-Nitroso-2-bromo-phenyl)-carbamic acid tert-butyl ester.

Scientific Research Applications

(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key structural analogs, emphasizing substituent variations, functional groups, and their implications:

Compound Name CAS Number Molecular Formula Key Substituents/Features Key Differences Reference
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester Not explicitly provided (see ) C₁₁H₁₃BrN₂O₂ - 4-Amino, 2-bromo substituents on phenyl ring
- Boc protection
Reference compound for comparison.
tert-Butyl (4-bromophenyl)carbamate 2773608 (PubChem) C₁₁H₁₄BrNO₂ - 4-Bromo substituent
- No amino group
Lacks amino group; reduced nucleophilicity and coupling potential.
[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester 2504201-93-6 C₁₆H₂₂BrNO₃ - Cyclopropyl group
- Phenoxymethyl and methyl substituents
Increased steric bulk; altered solubility and binding properties.
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester 325953-40-0 C₁₂H₁₈N₂O₂ - 4-Amino, 2-methyl substituents Bromo replaced with methyl; lower molecular weight and altered electronic effects.
(4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester 885269-93-2 C₁₃H₁₅BrNO₃ - 4-Acetyl (-COCH₃), 2-bromo substituents Acetyl group introduces ketone functionality, enabling redox reactions.
(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester 879614-93-4 C₁₁H₁₃ClN₂O₂ - 5-Amino, 2-chloro substituents Bromo replaced with chloro; altered halogen reactivity (e.g., in Suzuki coupling).
[2-(4-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester 120157-97-3 C₁₃H₁₈BrNO₂ - Ethyl spacer between phenyl and carbamate Increased flexibility; potential for improved pharmacokinetic properties.
2-(Boc-amino)-4-bromobutyric acid tert-butyl ester 118444-07-8 C₁₃H₂₄BrNO₄ - Bromo on butyric acid chain
- Boc-protected amine
Aliphatic chain instead of aromatic ring; distinct solubility and reactivity.

Structural and Functional Analysis

Substituent Position and Electronic Effects The 4-amino-2-bromo substitution (target compound) balances electron-donating (NH₂) and electron-withdrawing (Br) effects, enhancing stability and reactivity in cross-coupling reactions. In contrast, (4-acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester introduces a ketone group, which may reduce nucleophilicity but enable condensation reactions . Halogen Variations: Chloro () vs. bromo substituents influence bond strength and reactivity. Bromo’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, whereas chloro is less reactive .

Ethyl spacers () enhance conformational flexibility, which may improve binding to biological targets compared to rigid aromatic systems .

Applications and Reactivity The Boc-protected amino group in all compounds enables deprotection under acidic conditions (e.g., TFA), making them intermediates in peptide synthesis . Acetylated derivatives () are precursors for ketone-based probes or linkers in bioconjugation .

Biological Activity

Introduction

(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention due to its potential biological activities. This compound features an amino group, a bromine atom on the phenyl ring, and a tert-butyl ester functional group, which contribute to its reactivity and solubility in organic solvents. The following sections explore the biological activity of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential applications in drug development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H14BrN2O2\text{C}_{11}\text{H}_{14}\text{BrN}_{2}\text{O}_{2}

This compound is characterized by:

  • An amino group (-NH2) that enhances biological interactions.
  • A bromine substituent which may increase reactivity.
  • A tert-butyl ester that can undergo hydrolysis to release active carbamic acid derivatives.

Antimicrobial Activity

Research indicates that many carbamate derivatives exhibit significant antimicrobial properties. This compound is a candidate for further investigation due to its structural features that suggest potential efficacy against various pathogens. In preliminary studies, compounds with similar structures have shown activity against bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .

Enzyme Inhibition

The presence of the amino group in this compound allows it to interact with specific enzymes, potentially acting as an inhibitor or activator. The compound's mechanism of action likely involves forming hydrogen bonds with target proteins or enzymes, modulating their activity. For instance, studies on structurally related compounds have demonstrated that modifications in substituents can significantly influence enzyme inhibition profiles.

Predictive Modeling and Computational Studies

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess the biological activity of this compound based on its structural similarities with known bioactive compounds. Molecular docking simulations may also provide insights into the compound's interactions with various biological targets, aiding in the identification of its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents affect biological activity:

Compound Name Structure Features Notable Activities
4-AminoanilineAmino group on phenyl ringAntimicrobial activity
2-BromoanilineBromine substitution on anilinePotential enzyme inhibition
Carbamic AcidBasic structure without substituentsBroad biological applications
Tert-butyl CarbamateSimilar ester structure without bromineUsed in pharmaceuticals

This table illustrates the importance of structural modifications in determining the biological properties of related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of carbamate derivatives:

  • Antifungal Activity : A study indicated that certain carbamate derivatives exhibited high antifungal activities against Fusarium oxysporum, suggesting that structural features such as bromine substitution can enhance efficacy .
  • Covalent Inhibitors : Research into covalent inhibitors has shown that compounds similar to this compound can form stable interactions with target proteins, leading to prolonged biological effects .
  • Mechanism of Action : The mechanism by which these compounds exert their effects typically involves interactions at the molecular level, where the amino group forms critical hydrogen bonds and the bromine atom participates in halogen bonding, thereby influencing various biochemical pathways.

Q & A

Basic: What synthetic strategies are optimal for preparing (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester?

Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the aromatic amine. A validated approach includes:

  • Step 1: Bromination of a pre-functionalized aromatic ring (e.g., using NBS or Br₂ in controlled conditions).
  • Step 2: Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous DCM or THF .
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
    Key Considerations:
  • Monitor pH during Boc protection to avoid premature deprotection.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

Basic: How can researchers address purification challenges due to the bromo and amino substituents?

Answer:
The bromo group increases molecular weight and polarity, complicating separation. Recommended methods:

  • Chromatography: Use silica gel with gradients of hexane/EtOAc (e.g., 3:1 to 1:1) to resolve byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane or DCM/petroleum ether) based on solubility differences.
  • Troubleshooting: If residual amines persist, employ scavenger resins (e.g., sulfonic acid-functionalized silica) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify Boc group signals (δ ~1.3–1.5 ppm for tert-butyl protons; δ ~155–160 ppm for carbamate carbonyl). Bromo substituents deshield adjacent aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass Spectrometry (MS): Expected molecular ion [M+H]+ for C₁₁H₁₃BrN₂O₂: 309.0 (calc. 308.03). Fragmentation patterns confirm Boc cleavage (loss of 100 Da) .
  • HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?

Answer:
The bromo group enables Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key insights:

  • Suzuki Coupling: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives. Steric hindrance from the Boc group may reduce yields .
  • Buchwald-Hartwig Amination: Replace bromine with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to generate diamino derivatives. Ensure Boc stability under basic conditions .
    Data Example:
  • Suzuki coupling with phenylboronic acid yields ~65% under optimized conditions (70°C, 12 hr) .

Advanced: What are the stability profiles of this compound under acidic or basic conditions?

Answer:

  • Acidic Conditions: Boc deprotection occurs rapidly (TFA/DCM or HCl/dioxane), releasing the free amine. Avoid prolonged exposure to prevent decomposition .
  • Basic Conditions: Stable in mild bases (pH <10), but strong bases (e.g., NaOH) may hydrolyze the carbamate.
  • Storage: Store at –20°C under inert gas; avoid light/moisture to prevent bromine displacement or oxidation .

Advanced: How is this compound utilized in peptide or peptidomimetic synthesis?

Answer:
The Boc-protected amine serves as a key intermediate for:

  • Solid-Phase Peptide Synthesis (SPPS): After deprotection, the free amine couples with Fmoc-amino acids.
  • Cyclotetrapeptide Analogues: Incorporate via reductive amination (e.g., NaBH₄/MeOH) to stabilize secondary structures .
    Example: Diamine intermediates (e.g., [2-(4-methylbenzylamino)ethyl]-carbamate) enable rigid backbone modifications .

Advanced: What stereochemical considerations arise during its use in chiral synthesis?

Answer:

  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in cross-couplings to induce enantioselectivity.
  • Dynamic Kinetic Resolution: Racemization of the Boc-protected amine can occur under basic conditions, requiring kinetic control .
    Case Study: Asymmetric Mannich reactions with tert-butyl carbamates yield β-amino carbonyl compounds with >90% ee .

Advanced: How can mechanistic studies resolve contradictions in reaction outcomes?

Answer:

  • Kinetic Profiling: Monitor reaction progress (e.g., via in situ IR or LC-MS) to identify intermediates.
  • Computational Modeling: DFT studies predict regioselectivity in bromine substitution or Boc cleavage pathways.
  • Isotopic Labeling: Use ²H or ¹³C isotopes to trace bond cleavage/formation .

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